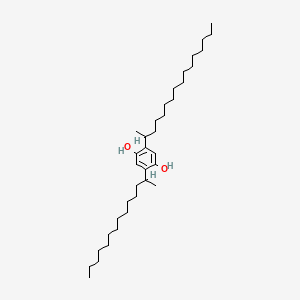
1,4-Benzenediol, (1-methylpentadecyl)(1-methyltridecyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenediol, (1-methylpentadecyl)(1-methyltridecyl)- is a derivative of 1,4-benzenediol, also known as hydroquinone. This compound is characterized by the presence of two long alkyl chains, specifically 1-methylpentadecyl and 1-methyltridecyl, attached to the benzene ring. The molecular formula of this compound is C36H66O2, and it has a molecular weight of 530.92 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-benzenediol derivatives typically involves the alkylation of hydroquinone. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the hydroxyl groups on the hydroquinone, followed by the addition of the appropriate alkyl halides (e.g., 1-methylpentadecyl bromide and 1-methyltridecyl bromide) to introduce the long alkyl chains .
Industrial Production Methods
Industrial production methods for such compounds may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediol derivatives can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The quinone form can be reduced back to the hydroquinone using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Alkylated hydroquinone derivatives.
Scientific Research Applications
1,4-Benzenediol derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their antioxidant properties and potential effects on cellular processes.
Medicine: Investigated for their potential use in skin lightening and treatment of hyperpigmentation disorders.
Industry: Utilized in the production of polymers, dyes, and photographic chemicals.
Mechanism of Action
The mechanism of action of 1,4-benzenediol derivatives often involves their ability to undergo redox reactions. The hydroxyl groups can donate electrons, acting as antioxidants, or accept electrons, forming quinones. These redox properties enable the compound to interact with various molecular targets and pathways, including those involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydroxybenzene (Catechol): Another dihydroxybenzene isomer with hydroxyl groups in the ortho position.
1,3-Dihydroxybenzene (Resorcinol): A dihydroxybenzene isomer with hydroxyl groups in the meta position.
4-Methylcatechol: A methylated derivative of catechol.
4-Methoxyphenol (Mequinol): A methoxy derivative of hydroquinone.
Uniqueness
1,4-Benzenediol, (1-methylpentadecyl)(1-methyltridecyl)- is unique due to the presence of two long alkyl chains, which can significantly alter its physical and chemical properties compared to other dihydroxybenzenes. These long alkyl chains can enhance the compound’s lipophilicity, making it more suitable for applications in lipid-rich environments .
Properties
CAS No. |
63451-53-6 |
|---|---|
Molecular Formula |
C36H66O2 |
Molecular Weight |
530.9 g/mol |
IUPAC Name |
2-hexadecan-2-yl-5-tetradecan-2-ylbenzene-1,4-diol |
InChI |
InChI=1S/C36H66O2/c1-5-7-9-11-13-15-17-18-20-22-24-26-28-32(4)34-30-35(37)33(29-36(34)38)31(3)27-25-23-21-19-16-14-12-10-8-6-2/h29-32,37-38H,5-28H2,1-4H3 |
InChI Key |
NLVJTITUNTXJIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)C1=C(C=C(C(=C1)O)C(C)CCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


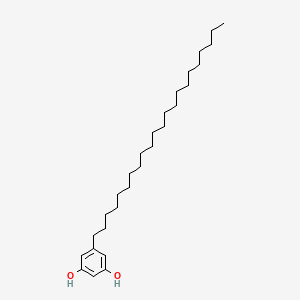
![4-[(Z)-(4-Methoxyphenyl)-ONN-azoxy]phenyl 3-chloropropanoate](/img/structure/B14495186.png)
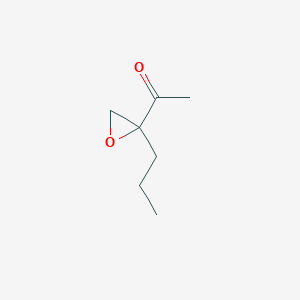
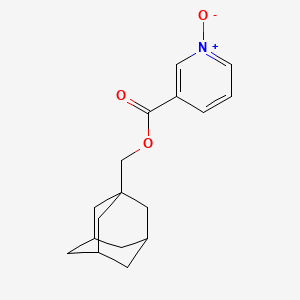
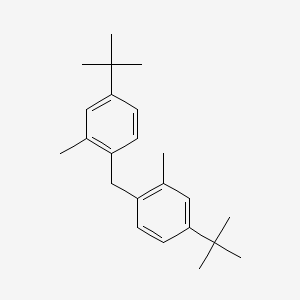

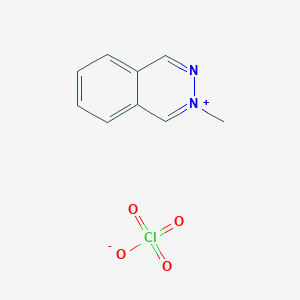
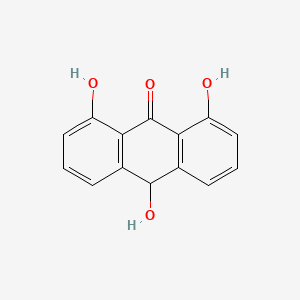

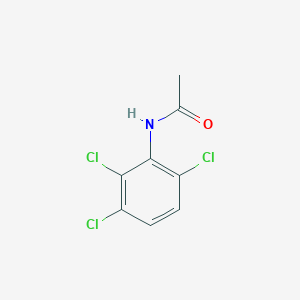
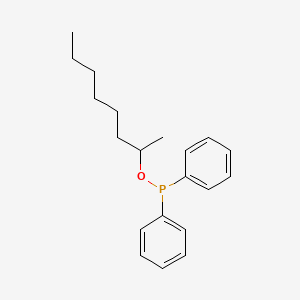

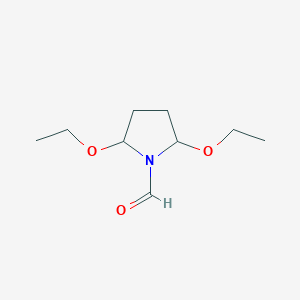
![1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole](/img/structure/B14495261.png)
